REACTION_CXSMILES
|
O1[C:5]2([CH2:10][CH2:9][CH:8]([NH2:11])[CH2:7][CH2:6]2)OCC1.[Br:12]Br.[NH2:14][C:15]([NH2:17])=[S:16]>Br>[BrH:12].[BrH:12].[S:16]1[C:10]2[CH2:9][CH:8]([NH2:11])[CH2:7][CH2:6][C:5]=2[N:14]=[C:15]1[NH2:17] |f:4.5.6|
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Name
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|
Quantity
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9.43 g
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Type
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reactant
|
Smiles
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O1CCOC12CCC(CC2)N
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Name
|
|
Quantity
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120 mL
|
Type
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solvent
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Smiles
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Br
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Name
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|
Quantity
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3.12 mL
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Type
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reactant
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Smiles
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BrBr
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Name
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|
Quantity
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4.56 g
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Type
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reactant
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Smiles
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NC(=S)N
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Type
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CUSTOM
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Details
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After further stirring for 15 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The resulting solution is stirred for another at room temperature
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Type
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CUSTOM
|
Details
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until a white precipitation
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Type
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CONCENTRATION
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Details
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The clear reaction mixture is then concentrated under vacuum
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Type
|
TEMPERATURE
|
Details
|
heated
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Type
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TEMPERATURE
|
Details
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to reflux
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Type
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FILTRATION
|
Details
|
filtrated
|
Type
|
TEMPERATURE
|
Details
|
after cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
The resulting residue is dried under high vacuum
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
Br.Br.S1C(=NC2=C1CC(CC2)N)N
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |